![molecular formula C7H8FNO B2454853 4-Fluoro-3-(methylamino)phenol CAS No. 1228996-53-9](/img/structure/B2454853.png)
4-Fluoro-3-(methylamino)phenol
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Overview
Description
4-Fluoro-3-(methylamino)phenol is a chemical compound used in various applications. It has been used to detect aromatic metabolites in methanogenic m-cresol-degrading consortium and in the preparation of 8-fluoronaphthoquinone via Friedel Crafts acylation reaction with maleic anhydride .
Synthesis Analysis
The synthesis of phenols like 4-Fluoro-3-(methylamino)phenol can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A versatile synthetic pathway for the production of valuable alkyl phenols and anilines has been developed based on the selective hydrodeoxygenation of a wide range of hydroxy-, amino-, and nitro-acetophenone derivatives .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-(methylamino)phenol is represented by the InChI code1S/C7H8FNO/c1-9-7-4-5(10)2-3-6(7)8/h2-4,9-10H,1H3
. The molecular weight of this compound is 141.15 . Physical And Chemical Properties Analysis
4-Fluoro-3-(methylamino)phenol is a powder with a melting point of 68-69 degrees Celsius .Scientific Research Applications
Chemical Properties Analysis
“4-Fluoro-3-(methylamino)phenol” is a chemical compound with the CAS Number: 1228996-53-9. It has a molecular weight of 141.15 and its IUPAC name is 4-fluoro-3-(methylamino)phenol . It is typically stored at room temperature and has a physical form of powder .
Use in Radiosynthesis
This compound has been used in the automated radiosynthesis of two 18F-labeled tracers containing 3-fluoro-2-hydroxypropyl moiety, [18F]FMISO and [18F]PM-PBB3 . These tracers are clinically used for imaging hypoxia and tau pathology, respectively . The synthesis was performed using an automated 18F-labeling synthesizer .
Use in PET Tracers
The compound plays a crucial role in the development of positron emission tomography (PET) tracers . PET is a type of imaging test that helps reveal how your tissues and organs are functioning .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as a boron reagent, contributing to the formation of carbon-carbon bonds .
Biochemical Pathways
Its involvement in sm cross-coupling reactions suggests it may play a role in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-(methylamino)phenol. For instance, the success of SM cross-coupling reactions, in which this compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
4-fluoro-3-(methylamino)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-9-7-4-5(10)2-3-6(7)8/h2-4,9-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLCTUZRODNGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(methylamino)phenol | |
CAS RN |
1228996-53-9 |
Source
|
Record name | 4-fluoro-3-(methylamino)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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